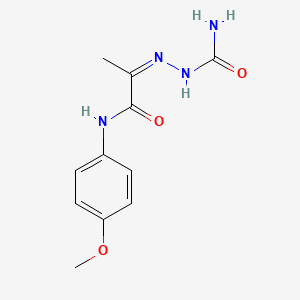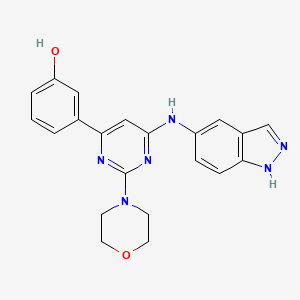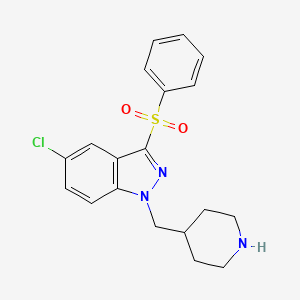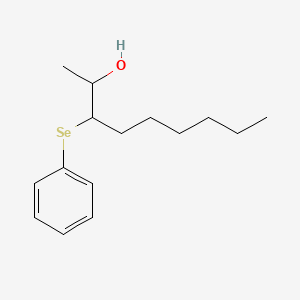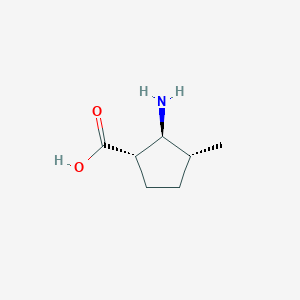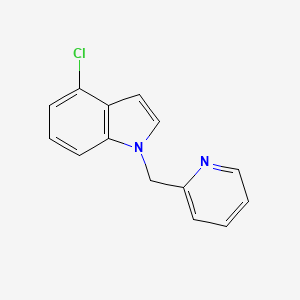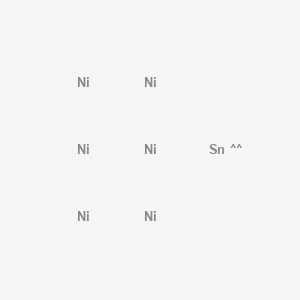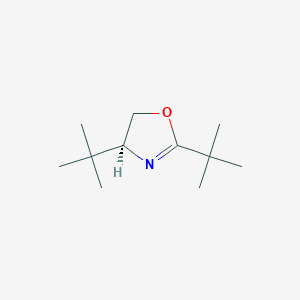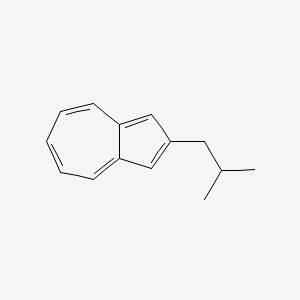
2-(2-Methylpropyl)azulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropyl)azulene is an aromatic hydrocarbon with a unique chemical structure. It consists of a fused five-membered ring and a seven-membered ring, making it a nonalternant and nonbenzenoid compound. This structure gives it distinct physicochemical properties, including a deep blue color and a significant dipole moment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azulene derivatives, including 2-(2-Methylpropyl)azulene, often involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials. These compounds undergo reactions with olefins, active methylenes, enamines, and silyl enol ethers to form azulene derivatives . Another method involves the ring opening of pyridine followed by annellation of the seven-membered ring using secondary amines such as pyrrolidine .
Industrial Production Methods
Industrial production of azulene derivatives typically involves scalable synthetic methods that ensure high yields and purity. Continuous steam distillation and extraction are commonly used for workup to isolate the desired azulene compounds .
化学反応の分析
Types of Reactions
2-(2-Methylpropyl)azulene undergoes various chemical reactions, including:
Electrophilic Substitution: The electron-rich positions (1, 3, 5, and 7) of the azulene ring readily react with electrophilic reagents.
Nucleophilic Addition: The electron-deficient positions (2, 4, 6, and 8) of the azulene ring are prone to nucleophilic addition reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of azulene derivatives include electrophiles such as halogens and nucleophiles such as Grignard reagents. Reaction conditions often involve the use of solvents like chloroform and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions typically yield halogenated azulene derivatives, while nucleophilic addition reactions can produce various substituted azulenes .
科学的研究の応用
作用機序
The mechanism of action of 2-(2-Methylpropyl)azulene involves interactions with biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammatory processes . This inhibition leads to anti-inflammatory effects. Additionally, azulene derivatives may interact with other molecular targets and pathways, contributing to their diverse biological activities .
類似化合物との比較
Similar Compounds
Guaiazulene: Another azulene derivative with similar anti-inflammatory properties.
Chamazulene: Known for its anti-inflammatory and antiallergic effects.
1-Azaazulene:
Uniqueness
2-(2-Methylpropyl)azulene is unique due to its specific substitution pattern, which may influence its reactivity and biological activities. Its distinct structure and properties make it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
819884-05-4 |
|---|---|
分子式 |
C14H16 |
分子量 |
184.28 g/mol |
IUPAC名 |
2-(2-methylpropyl)azulene |
InChI |
InChI=1S/C14H16/c1-11(2)8-12-9-13-6-4-3-5-7-14(13)10-12/h3-7,9-11H,8H2,1-2H3 |
InChIキー |
DZCNBZDNTITKRT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC2=CC=CC=CC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15160281.png)
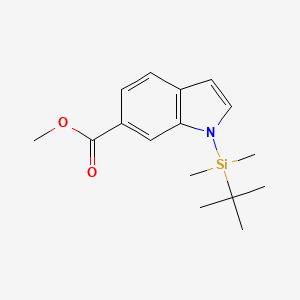
![1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B15160293.png)
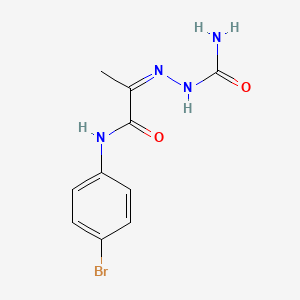
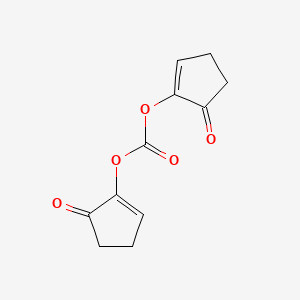
![1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15160299.png)
